molecular formula C20H19FN4O2 B6451615 6-{1-[2-(2-fluorophenoxy)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2548977-73-5

6-{1-[2-(2-fluorophenoxy)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No. B6451615
CAS RN: 2548977-73-5
M. Wt: 366.4 g/mol
InChI Key: PCXWTKKOQSAJCH-UHFFFAOYSA-N
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Description

The compound “6-{1-[2-(2-fluorophenoxy)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrrole ring . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyridine ring (a six-membered ring with one nitrogen and five carbon atoms), a pyrrole ring (a five-membered ring with one nitrogen and four carbon atoms), and several other functional groups including a fluorophenoxy group and a nitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a nitrile group might suggest that the compound could participate in reactions typical of nitriles, such as hydrolysis. The fluorine atom might make the compound more lipophilic, potentially affecting its solubility and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a drug, a catalyst, a polymer, etc. Without this information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many nitrile compounds can be toxic or harmful if ingested or if they come into contact with the skin. The specific safety and hazards of this compound would need to be determined through laboratory testing .

Future Directions

The future directions for research on this compound would depend on its intended use and how well it performs in that role. If it’s a drug, for example, future research might focus on improving its efficacy, reducing its side effects, or finding new applications for it .

properties

IUPAC Name

6-[1-[2-(2-fluorophenoxy)acetyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-3-1-2-4-18(16)27-13-20(26)25-8-7-15-11-24(12-17(15)25)19-6-5-14(9-22)10-23-19/h1-6,10,15,17H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXWTKKOQSAJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[2-(2-Fluorophenoxy)acetyl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile

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